nickel(II) fluoborate - [Ni(OBF3)]

Electroplating High-speed wire plating Current density

Nickel(II) fluoborate – [Ni(OBF3)], assigned CAS 108882-04-8, is an inorganic nickel salt with the molecular formula BF3NiO and a molecular weight of 142.5 g/mol. The compound belongs to the broader nickel fluoroborate/fluoborate family, a class of nickel salts distinct from conventional nickel sulfate (Watts), nickel chloride, and nickel sulfamate systems.

Molecular Formula C23H39B
Molecular Weight 0
CAS No. 108882-04-8
Cat. No. B1168456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenickel(II) fluoborate - [Ni(OBF3)]
CAS108882-04-8
Synonymsnickel(II) fluoborate - [Ni(OBF3)]
Molecular FormulaC23H39B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Fluoborate [Ni(OBF3)] CAS 108882-04-8 – Chemical Identity, Class Profile, and Procurement Baseline


Nickel(II) fluoborate – [Ni(OBF3)], assigned CAS 108882-04-8, is an inorganic nickel salt with the molecular formula BF3NiO and a molecular weight of 142.5 g/mol . The compound belongs to the broader nickel fluoroborate/fluoborate family, a class of nickel salts distinct from conventional nickel sulfate (Watts), nickel chloride, and nickel sulfamate systems. The nominal formula Ni(OBF3) suggests a monofluoroborate–oxo coordination structure, which differentiates it from the more common nickel tetrafluoroborate, Ni(BF4)2 (CAS 14708-14-6, molecular weight 232.30 g/mol) [1]. Both compounds find primary application in electroplating and surface finishing, but the structural distinction carries potential implications for solution speciation, nickel ion availability, and electrochemical behavior [2]. This guide rigorously evaluates the quantitative differentiation of nickel(II) fluoborate – [Ni(OBF3)] against its closest industrial analogs to support evidence-based procurement decisions.

Why Nickel(II) Fluoborate [Ni(OBF3)] Cannot Be Freely Substituted – Key Differentiators of the Fluoborate Class


Nickel electroplating salts – sulfate, chloride, sulfamate, and fluoborate – are not interchangeable; each generates deposits with distinct mechanical properties, stress profiles, and operable current density envelopes [1]. Fluoborate-based baths uniquely enable electrodeposition at current densities exceeding 10,000 A/ft² (approximately 1,076 A/dm²), a regime entirely inaccessible to conventional sulfate or sulfamate chemistries [2]. Additionally, fluoborate baths produce deposits characterized by low internal stress and good toughness, whereas Watts nickel deposits exhibit higher stress and chloride baths generate high-stress, harder deposits (HV 230–260) [3]. These performance divergences arise from differences in counter-ion mobility, nickel ion activity, and buffering capacity – factors that directly govern deposit quality in high-speed and thick-plating applications [4]. Procurement specifications must therefore be matched to the specific salt form, as substitution risks deposit failure, inadequate throughput, or equipment corrosion.

Quantitative Differentiation Evidence for Nickel(II) Fluoborate [Ni(OBF3)] – Head-to-Head and Class-Level Performance Data


Maximum Operable Current Density: Nickel Fluoborate vs. Conventional Nickel Plating Chemistries

Nickel fluoborate baths support current densities at least two orders of magnitude higher than conventional nickel sulfate or sulfamate baths. In a patent-directed comparison, a prior art nickel fluoborate bath (75.91 g/L, pH 2.7–3.5) produced poor, powdery deposits at 80 A/ft², whereas an optimized high-concentration fluoborate bath (165 g/L, pH 0.5) delivered smooth, adherent, ductile deposits at 12,700 A/ft², with successful plating demonstrated up to 14,500 A/ft² [1]. By contrast, typical Watts nickel baths operate at 25–200 A/ft², and sulfamate baths at 20–50 A/ft² under standard agitation [2]. This represents an approximately 60- to 160-fold increase in maximum operable current density, translating directly to proportionally faster plating throughput in continuous wire and strip plating operations.

Electroplating High-speed wire plating Current density

Deposit Internal Stress: Fluoborate vs. Chloride, Sulfate, and Sulfamate Nickel Baths

Comprehensive comparative classification of nickel plating baths ranks the fluoroborate type as producing deposits with low internal stress and good toughness, comparable in stress performance to the sulfamate type but with better anodic dissolution characteristics [1]. Chloride baths produce high internal stress deposits with hardness values of HV 230–260, and Watts (sulfate) baths exhibit moderate stress [1]. The UNT comprehensive review confirms that fluoborate bath mechanical properties are similar to Watts nickel deposits with respect to hardness and tensile strength, but the fluoborate system achieves these properties while operating at far higher current densities [2]. A commercial technical source reports nickel fluoborate deposit stress as 'Low,' versus 'Very Low' for sulfamate and 'High' for chloride [3]; however, quantitative stress values (e.g., in MPa or psi) are not provided in the accessible literature for direct numerical comparison.

Electroplating Internal stress Deposit toughness

Throwing Power Ranking: Fluoborate Baths vs. Watts, Sulfamate, Chloride, and Citrate Systems

A systematic Hull cell study of nickel plating bath throwing power (uniformity of deposit thickness across complex geometries) ranked fluoborate baths in the lowest category alongside citrate baths, below the moderate throwing power group containing Watts, sulfamate, high-sulfamate, and KCl baths, and below the highest throwing power group containing dull nickel, all-chloride, NaCl, and high-sulfate solutions [1]. This finding is corroborated by an independent summary which classifies fluoborate baths as having 'low throwing powers' relative to other nickel plating chemistries [2]. The quantitative Hull cell throwing power index values are reported in the original Japanese-language paper (Fujiwara et al.) and are not numerically extracted here due to access limitations, but the ordinal ranking across bath types is unambiguous.

Electroplating Throwing power Hull cell measurement

Cathode Current Efficiency and Alloy Deposition Performance from Fluoborate Baths

Nickel fluoborate-based baths demonstrate high cathode current efficiency (80–95%) in ternary iron-cobalt-nickel alloy electrodeposition across a wide operating window (pH 1–5, temperature 30–80°C, current density 0.5–36 A/dm²). Critically, the efficiency and alloy composition remain insensitive to variations in plating parameters under optimized conditions, a robustness feature that is not universally observed with sulfate- or chloride-based alloy plating baths [1]. For pure nickel deposition from fluoroborate baths, bright metallic deposits are obtained with high efficiency at room temperature, comparable to cobalt under identical conditions [2]. The insensitivity to parameter fluctuation reduces process control burden in production environments.

Ternary alloy deposition Cathode efficiency Iron-cobalt-nickel alloy

Electroless Nickel Hardness Enhancement via Fluoborate Addition

US Patent 5,494,710 discloses electroless nickel plating baths incorporating a fluoborate hardening agent that produce 'as-plated' nickel-phosphorus deposits with enhanced hardness, eliminating the need for post-plating heat treatment or artificial aging [1]. The fluoborate ion acts simultaneously as the hardening agent and pH buffer in electroless nickel formulations using hypophosphite reducing agents [2]. While quantitative hardness values for fluoborate-enhanced electroless nickel deposits are not directly compared to non-fluoborate electroless nickel within the patent claims, the industrial practice literature confirms that fluoborate is specifically selected for hardness-critical electroless applications where post-plate heat treatment is impractical or undesirable [3]. This represents a distinct application differentiator: fluoborate is the nickel salt of choice when electroless nickel hardness must be achieved in the as-deposited state.

Electroless nickel plating Hardness enhancement As-plated hardness

Structural Distinction: Nickel(II) Fluoborate [Ni(OBF3)] vs. Nickel Tetrafluoroborate Ni(BF4)2

The target compound nickel(II) fluoborate – [Ni(OBF3)] (CAS 108882-04-8, molecular formula BF3NiO, molecular weight 142.5) is structurally distinct from the more common nickel tetrafluoroborate, Ni(BF4)2 (CAS 14708-14-6, molecular weight 232.30 g/mol) [1]. The [Ni(OBF3)] formulation implies a monofluoroborate species with a direct Ni–O–B bonding motif rather than the ionic [Ni]2+[BF4]−2 structure of the tetrafluoroborate salt. This speciation difference can affect solution equilibria, nickel ion activity, fluoride release kinetics, and buffering behavior in aqueous plating baths [2]. Practically, the two compounds may differ in nickel content per unit mass (~41.2% Ni for Ni(OBF3) vs. ~25.3% Ni for Ni(BF4)2), influencing bath make-up calculations. No direct comparative electrochemical performance data between the two specific species (Ni(OBF3) vs. Ni(BF4)2) were identified in the accessible literature; this evidence gap should inform procurement specifications where precise speciation is critical.

Chemical speciation Coordination chemistry Procurement specification

Procurement-Relevant Application Scenarios for Nickel(II) Fluoborate [Ni(OBF3)] – Evidence-Grounded Selection Guidance


High-Speed Continuous Wire and Strip Nickel Electroplating

Nickel fluoborate is the bath chemistry of choice for continuous wire and strip plating lines where throughput is governed by maximum operable current density. Patent-validated data demonstrate that optimized fluoborate baths support plating at 12,700–14,500 A/ft² with smooth, adherent, ductile deposits, compared to 25–200 A/ft² for Watts nickel [1]. For a production line processing steel wire at 10–50 ft/min, this current density differential translates directly to proportionally higher line speed or reduced plating cell footprint. Procurement specifications should require nickel fluoborate concentration of 155–171 g/L with saturated boric acid and pH control at 0.1–0.6 to achieve these high-speed plating conditions [1].

Thick Nickel Electroforming and Electroplating for Functional Coatings

Fluoroborate baths' combination of low internal stress, good deposit toughness, high deposition rate, and good anodic dissolution makes them technically suitable for thick nickel electroforming and functional coating applications, alongside sulfamate baths [2]. The key differentiator is that fluoborate baths offer the low-stress benefit of sulfamate systems while enabling substantially higher deposition rates (30 A/dm² vs. 10 A/dm² for sulfamate) [3]. This makes fluoborate the preferred selection when electroforming throughput must be maximized without sacrificing deposit integrity. However, procurement should factor in the higher bath cost and greater equipment corrosion potential relative to sulfamate systems [2].

Electroless Nickel Plating Requiring High As-Plated Hardness Without Heat Treatment

In electroless nickel applications where post-plating heat treatment is undesirable – such as on temperature-sensitive substrates (polymers, soldered assemblies, hardened steels susceptible to tempering) – fluoborate-based electroless nickel baths provide enhanced as-plated hardness without requiring thermal aging [4]. Procurement should specify nickel fluoborate as the nickel source and hardening agent in the electroless bath formulation when the specification calls for maximum hardness in the as-deposited condition. This eliminates the cost, cycle time, and thermal risk associated with conventional post-plate heat treatment at 300–400°C [4].

Ternary Fe-Co-Ni Alloy Deposition with Robust Process Control

For electrodeposition of ternary iron-cobalt-nickel alloys requiring consistent composition and high cathode efficiency across fluctuating production conditions, fluoborate baths are specifically advantageous. The demonstrated 80–95% cathode efficiency and insensitivity of alloy composition to changes in current density (0.5–36 A/dm²), pH (1–5), and temperature (30–80°C) make this bath chemistry particularly suitable for production environments where tight parameter control is impractical [5]. The absence of a chloride requirement for anode corrosion (100% anodic efficiency without chloride addition) further simplifies bath maintenance [5]. Procurement for alloy plating lines should prioritize fluoborate-based chemistries when composition consistency and high efficiency are the primary quality metrics.

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